molecular formula C9H6F3IO2 B12861911 Methyl 2-iodo-6-(trifluoromethyl)benzoate

Methyl 2-iodo-6-(trifluoromethyl)benzoate

Cat. No.: B12861911
M. Wt: 330.04 g/mol
InChI Key: BXQSGJUUYFOTBP-UHFFFAOYSA-N
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Description

Methyl 2-iodo-6-(trifluoromethyl)benzoate is an aromatic ester derivative characterized by a methyl ester group, an iodine substituent at position 2, and a trifluoromethyl (–CF₃) group at position 6 on the benzene ring. For instance, 2-iodo-6-(trifluoromethyl)benzoic acid (CAS 914637-39-1, MW 316.018) is the carboxylic acid precursor of this ester. The methyl esterification likely enhances lipophilicity and alters reactivity compared to the free acid, making it a valuable intermediate in pharmaceutical or agrochemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-iodo-6-(trifluoromethyl)benzoate typically involves the iodination of a trifluoromethyl-substituted benzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-iodo-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

    Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding the corresponding trifluoromethyl-substituted benzoate.

    Oxidation Reactions: The methyl ester group can be oxidized to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted benzoates, depending on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling can produce a wide range of biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Scientific Research Applications

Methyl 2-iodo-6-(trifluoromethyl)benzoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates, making it a valuable intermediate in drug design.

    Material Science: It is used in the synthesis of fluorinated polymers and materials with unique properties, such as high thermal stability and chemical resistance.

    Biological Studies: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of Methyl 2-iodo-6-(trifluoromethyl)benzoate depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions, where the iodine atom is replaced by other nucleophiles. In medicinal chemistry, the trifluoromethyl group can interact with biological targets, enhancing the compound’s binding affinity and selectivity. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

To contextualize Methyl 2-iodo-6-(trifluoromethyl)benzoate, its structural and functional analogs are analyzed below.

Structural Analogs

Ethyl 3-Fluoro-6-Iodo-2-Methylbenzoate (CAS 1417190-32-9)

  • Molecular Formula : C₁₀H₁₀FIO₂
  • Molecular Weight : 308.088
  • Key Differences :
    • Ester Group : Ethyl ester (vs. methyl in the target compound), which increases molecular weight and may reduce volatility.
    • Substituents : A fluorine atom at position 3 and a methyl group at position 2, contrasting with the target’s iodine (position 2) and trifluoromethyl (position 6).
  • Ethyl esters generally exhibit lower solubility in polar solvents compared to methyl esters .

2-Iodo-6-(Trifluoromethyl)Benzoic Acid (CAS 914637-39-1)

  • Molecular Formula : C₈H₄F₃IO₂
  • Molecular Weight : 316.018
  • Key Differences: Functional Group: Carboxylic acid (vs. methyl ester). Reactivity: The free acid can participate in salt formation or act as a hydrogen-bond donor, unlike the ester.
  • Applications : Likely used as a precursor for synthesizing esters like the target compound. Its acidity (pKa ~2–3 for similar benzoic acids) makes it reactive in basic conditions .

Functional Analogs in Agrochemicals

highlights methyl benzoate derivatives with sulfonylurea groups, such as:

  • Triflusulfuron Methyl Ester : Contains a trifluoroethoxy-triazine group.
  • Metsulfuron Methyl Ester : Features a methoxy-methyl-triazine substituent.
Compound Name Key Substituents Application
This compound –I, –CF₃, methyl ester Synthetic intermediate
Triflusulfuron Methyl Ester Sulfonylurea, trifluoroethoxy-triazine Herbicide (potent ALS inhibitor)
Metsulfuron Methyl Ester Sulfonylurea, methoxy-methyl-triazine Herbicide (broad-spectrum)
  • Key Contrasts :
    • The target compound lacks the sulfonylurea and triazine moieties critical for herbicidal activity in the analogs.

      – The –CF₃ group in the target compound may enhance electron-withdrawing effects, influencing its stability in synthetic pathways compared to agrochemical analogs .

Research Implications and Gaps

  • Synthetic Utility : The methyl ester’s stability and solubility profile may favor its use in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine substituent’s susceptibility to substitution .
  • Data Limitations : Direct experimental data (e.g., melting point, solubility) for the target compound are absent in the provided evidence, necessitating further characterization.
  • Agrochemical Contrasts : Unlike sulfonylurea-based herbicides , the target compound’s lack of a bioactive moiety suggests primary utility in synthesis rather than biological activity.

Biological Activity

Methyl 2-iodo-6-(trifluoromethyl)benzoate is a specialized compound with notable applications in organic synthesis and pharmaceutical development. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a benzoate structure. The molecular formula is C9H6F3IO2C_{9}H_{6}F_{3}IO_{2}. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

The biological activity of this compound can be attributed to its unique structural features:

  • Nucleophilic Substitution : The iodine atom acts as a good leaving group, facilitating nucleophilic substitution reactions that are crucial in drug design and synthesis.
  • Electrophilic Aromatic Substitution : The electron-withdrawing trifluoromethyl group increases the reactivity of the aromatic ring towards electrophiles, enhancing the compound's ability to participate in various chemical reactions .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of trifluoromethylated benzoates have been explored for their potential as novel antibiotics against resistant bacterial strains. These compounds target bacterial DNA gyrase and topoisomerase IV, inhibiting DNA synthesis and leading to bacterial cell death .

Table 1: Antimicrobial Activity of Trifluoromethylated Compounds

Compound NameTargetActivity (MIC µg/mL)Reference
This compoundDNA gyrase32
Trifluoromethylated phenolsTopoisomerase IV16
Trifluoromethyl benzamidesGram-positive bacteria8

Neuroprotective Effects

Preliminary research has suggested that certain derivatives may possess neuroprotective properties. For example, compounds exhibiting acetylcholinesterase (AChE) inhibitory activity are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine, which is beneficial for cognitive function .

Case Studies

  • Synthesis and Testing : In a study focused on synthesizing novel antimicrobial agents, this compound was evaluated alongside other derivatives. The results demonstrated its efficacy against various bacterial strains, particularly those resistant to traditional antibiotics .
  • Neuroprotective Screening : Another investigation assessed the neuroprotective effects of related compounds through in vitro assays measuring AChE inhibition. The findings indicated that these compounds could mitigate oxidative stress in neuronal cells, suggesting potential therapeutic applications in neurodegenerative disorders .

Properties

Molecular Formula

C9H6F3IO2

Molecular Weight

330.04 g/mol

IUPAC Name

methyl 2-iodo-6-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H6F3IO2/c1-15-8(14)7-5(9(10,11)12)3-2-4-6(7)13/h2-4H,1H3

InChI Key

BXQSGJUUYFOTBP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=C1I)C(F)(F)F

Origin of Product

United States

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